molecular formula C12H19N2O2+ B12541225 6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine CAS No. 654050-74-5

6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine

Cat. No.: B12541225
CAS No.: 654050-74-5
M. Wt: 223.29 g/mol
InChI Key: PRAJIALXRLLWEZ-NSHDSACASA-O
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Description

6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine is a compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a pyridinium ring substituted with a methyl group and an L-norleucine moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine typically involves the reaction of 3-methylpyridine with L-norleucine under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyridinium salt. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding pyridine derivatives .

Scientific Research Applications

6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine is unique due to its specific substitution pattern and the presence of the L-norleucine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

654050-74-5

Molecular Formula

C12H19N2O2+

Molecular Weight

223.29 g/mol

IUPAC Name

(2S)-2-amino-6-(3-methylpyridin-1-ium-1-yl)hexanoic acid

InChI

InChI=1S/C12H18N2O2/c1-10-5-4-8-14(9-10)7-3-2-6-11(13)12(15)16/h4-5,8-9,11H,2-3,6-7,13H2,1H3/p+1/t11-/m0/s1

InChI Key

PRAJIALXRLLWEZ-NSHDSACASA-O

Isomeric SMILES

CC1=C[N+](=CC=C1)CCCC[C@@H](C(=O)O)N

Canonical SMILES

CC1=C[N+](=CC=C1)CCCCC(C(=O)O)N

Origin of Product

United States

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